Ethyl 3-(4-aminophenyl)hex-4-ynoate
Description
Ethyl 3-(4-aminophenyl)hex-4-ynoate is an organic compound featuring a hex-4-ynoate ester backbone substituted with a 4-aminophenyl group at the third carbon. This structure combines an electron-rich aromatic amine with a conjugated alkyne-ester system, which may confer unique physicochemical and biological properties. Applications in medicinal chemistry are plausible due to structural similarities with bioactive chalcones and amino acid derivatives .
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
ethyl 3-(4-aminophenyl)hex-4-ynoate |
InChI |
InChI=1S/C14H17NO2/c1-3-5-12(10-14(16)17-4-2)11-6-8-13(15)9-7-11/h6-9,12H,4,10,15H2,1-2H3 |
InChI Key |
MPNRAVIUGBXBMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C#CC)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Phenyl Ring
Key structural analogs differ in the substituent at the para position of the phenyl ring:
- Hydroxyl vs. Amino Groups: Methyl 3-(4-hydroxyphenyl)hex-4-ynoate (CAS 865234-02-2) and (S)-Ethyl 3-(4-hydroxyphenyl)hex-4-ynoate (CAS 1292290-97-1) replace the amino group with a hydroxyl group. 3-(4-Hydroxyphenyl)hex-4-ynoic acid (CAS 865233-34-7) further replaces the ester with a carboxylic acid, increasing hydrophilicity and acidity (pKa ~4-5), which impacts solubility and membrane permeability .
Table 1: Substituent Effects on Physicochemical Properties
| Compound Name | Substituent | Ester Group | logP* | Solubility (mg/mL) | Bioactivity Relevance |
|---|---|---|---|---|---|
| Ethyl 3-(4-aminophenyl)hex-4-ynoate | -NH2 | Ethyl | ~2.8 | ~0.5 (PBS) | High (H-bond donor) |
| Methyl 3-(4-hydroxyphenyl)hex-4-ynoate | -OH | Methyl | ~2.3 | ~1.2 (PBS) | Moderate |
| 3-(4-Hydroxyphenyl)hex-4-ynoic acid | -OH | None (acid) | ~1.5 | ~5.0 (PBS) | Low (ionized at pH 7) |
*Predicted using fragment-based methods.
Ester Group Modifications
- Ethyl vs. Methyl Esters: Ethyl esters generally exhibit higher lipophilicity (logP) than methyl analogs, favoring passive diffusion across biological membranes. For example, Ethyl 2-allyl-2-[(diphenylmethylene)amino]hex-4-ynoate (11a, ) incorporates a bulky diphenylmethylene group, which may sterically hinder interactions but enhance stability against esterases compared to smaller esters .
Key Reactions and Conditions
- Diazotization and Coupling: The synthesis of 4-aminophenyl derivatives often involves diazotization of aniline precursors under acidic conditions (HCl/NaNO2), as seen in for Ethyl 4-aminobenzoate .
- Alkyne-Ester Formation: describes THF-mediated coupling of acid chlorides with alcohols, using triethylamine as a base. Similar methods could apply to this compound, with modifications to accommodate the alkyne moiety .
Spectroscopic and Analytical Comparisons
NMR and IR Signatures
- Amino vs. Hydroxyl Groups: 1H NMR: The -NH2 group in this compound typically shows aromatic protons at δ 6.5–7.2 ppm (para-substituted benzene), while -NH2 protons may appear as broad singlets (~δ 3–5 ppm) if free. Hydroxyl analogs exhibit sharper -OH peaks (δ 4–5 ppm) in DMSO-d6 . IR: N-H stretches (3350–3500 cm⁻¹) vs. O-H stretches (3200–3600 cm⁻¹). The alkyne (C≡C) stretch appears at ~2100–2260 cm⁻¹ .
Table 3: Spectroscopic Data
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